3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate
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Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate and its derivatives have been studied for their molecular structure and hydrogen bonding capabilities. For example, Portilla et al. (2007) examined two isomeric reaction products of similar compounds, noting their ability to form complex sheets and chains through hydrogen bonding. The study highlights the significance of N-H...N, N-H...O, and C-H...O hydrogen bonds in such molecular structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Synthesis and Spectral Studies
El-Bardan (1992) focused on the synthesis and spectral analysis of certain derivatives, exploring their structural characteristics through IR, NMR, and mass spectra. This research provides insights into the properties and potential applications of these compounds in various scientific domains (El-Bardan, 1992).
Antimicrobial Properties
Research by Alsaedi, Farghaly, and Shaaban (2019) revealed that derivatives of this compound exhibit significant antimicrobial properties. Their study synthesized and evaluated novel pyrazolopyrimidines for their effectiveness against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Catalytic Applications
The use of derivatives in catalysis has also been investigated. Elhamifar, Ramazani, Norouzi, and Mirbagheri (2018) studied a magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for green synthesis. This research demonstrates the potential use of these compounds in environmentally friendly synthesis processes (Elhamifar, Ramazani, Norouzi, & Mirbagheri, 2018).
properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6S/c1-16-21(33(30,31)20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)32-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYPTODMDKFKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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